

2,4,5-Trifluorobenzylamine CAS number and molecular formula.

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Compound of Interest

Compound Name: 2,4,5-Trifluorobenzylamine

Cat. No.: B066061

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An In-depth Technical Guide to 2,4,5-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,5-Trifluorobenzylamine**, a key fluorinated building block in medicinal chemistry and material science. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, with a focus on its application in research and development.

Chemical Identity and Properties

2,4,5-Trifluorobenzylamine is a substituted aromatic amine with the chemical formula $C_7H_6F_3N$.^[1] Its structure, featuring a trifluorinated phenyl ring, imparts unique electronic properties and metabolic stability, making it a valuable synthon in the design of novel therapeutic agents and advanced materials.

Table 1: Chemical Identifiers and Physicochemical Properties of **2,4,5-Trifluorobenzylamine**

Property	Value	Reference
CAS Number	168644-93-7	[1]
Molecular Formula	C ₇ H ₆ F ₃ N	[1]
Molecular Weight	161.12 g/mol	[1]

Note: Physicochemical data for the 2,4,5-isomer is not readily available in the public domain. The data for the related 2,4,6-isomer is often conflated and should be used with caution.

Synthesis of 2,4,5-Trifluorobenzylamine

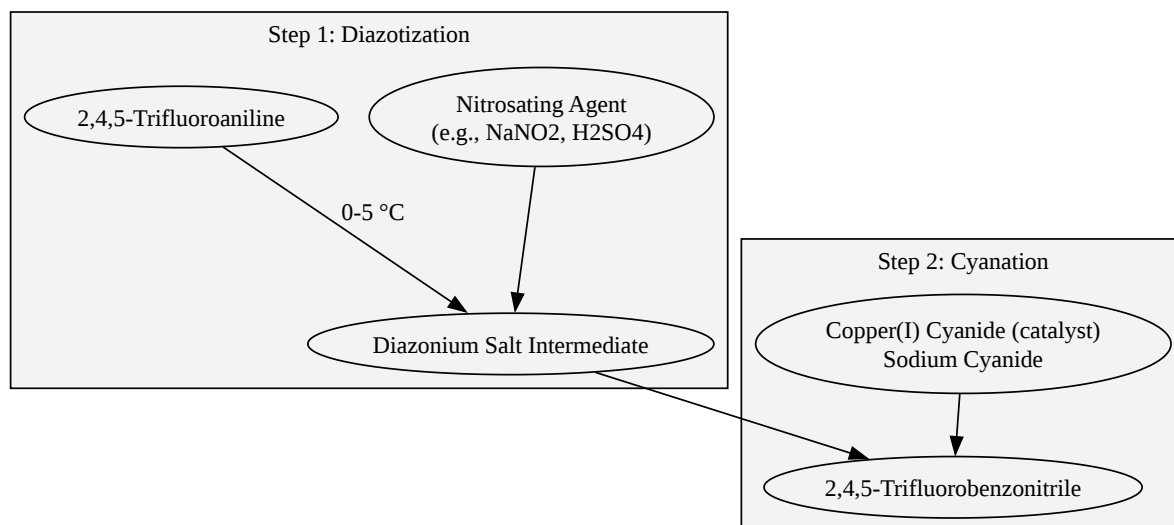
The synthesis of **2,4,5-Trifluorobenzylamine** can be achieved through the reduction of the corresponding nitrile, 2,4,5-trifluorobenzonitrile. While a specific detailed protocol for the 2,4,5-isomer is not widely published, a general approach involves catalytic hydrogenation. A plausible synthetic pathway is outlined below.

Synthesis of the Precursor: 2,4,5-Trifluorobenzonitrile

A common method for the synthesis of 2,4,5-trifluorobenzonitrile involves a Sandmeyer-type reaction starting from 2,4,5-trifluoroaniline.

Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzonitrile

- Diazotization:** 2,4,5-trifluoroaniline is dissolved in an acidic medium (e.g., acetic acid or aqueous hydrochloric acid) and cooled to 0-5 °C. A solution of a nitrosating agent, such as nitrosylsulfuric acid or sodium nitrite, is added dropwise while maintaining the low temperature to form the diazonium salt.
- Cyanation:** The resulting diazonium salt solution is then added to a cooled solution of an alkali metal cyanide (e.g., sodium cyanide) and a copper(I) cyanide catalyst.
- Work-up:** The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude 2,4,5-trifluorobenzonitrile, which can be further purified by distillation.



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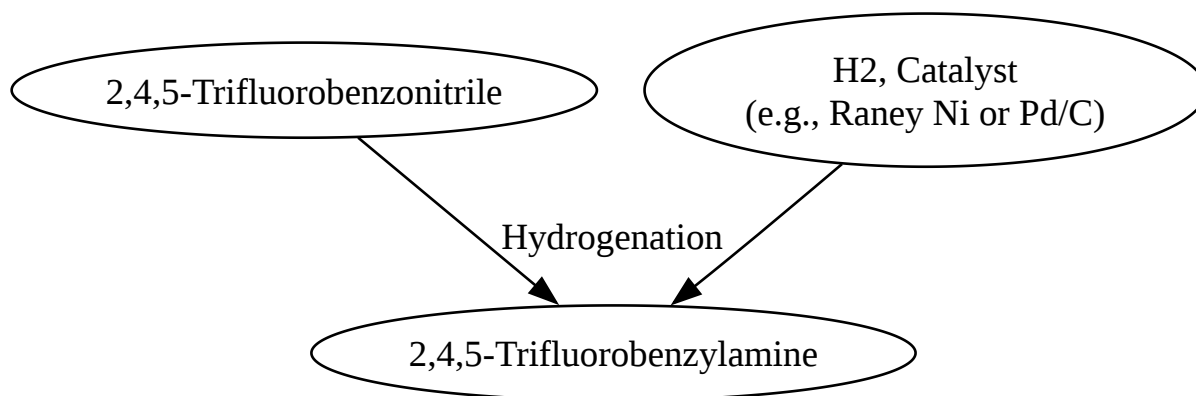
Reduction of 2,4,5-Trifluorobenzonitrile to 2,4,5-Trifluorobenzylamine

The final step involves the reduction of the nitrile group to a primary amine.

Experimental Protocol: Reduction of 2,4,5-Trifluorobenzonitrile

- **Reaction Setup:** 2,4,5-Trifluorobenzonitrile is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor. A hydrogenation catalyst, typically Raney Nickel or Palladium on carbon, is added to the mixture.
- **Hydrogenation:** The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is stirred at an elevated temperature and pressure until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

- **Work-up and Purification:** Upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude **2,4,5-Trifluorobenzylamine** can be purified by vacuum distillation.



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Applications in Drug Development

Fluorinated building blocks like **2,4,5-Trifluorobenzylamine** are of significant interest in drug discovery. The incorporation of fluorine atoms into a drug candidate can enhance its metabolic stability by blocking sites of enzymatic oxidation, improve its binding affinity to target proteins through favorable electrostatic interactions, and increase its lipophilicity, which can aid in cell membrane permeability.

While specific drugs containing the **2,4,5-Trifluorobenzylamine** moiety are not prominently disclosed in public literature, its structural motifs are found in various classes of therapeutic agents. It serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, central nervous system agents, and antiviral compounds.

Analytical Methods

The purity and identity of **2,4,5-Trifluorobenzylamine** are critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

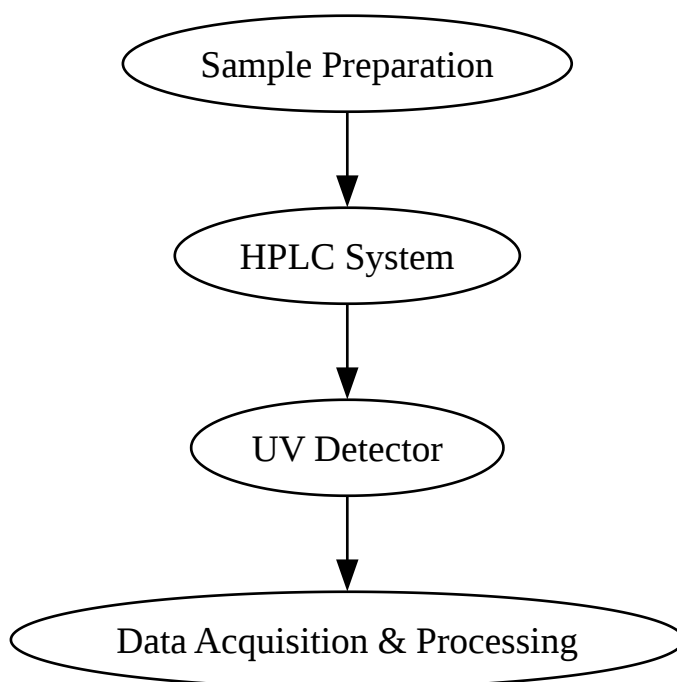
A reverse-phase HPLC method with UV detection is suitable for the quantitative analysis of **2,4,5-Trifluorobenzylamine**.

Table 2: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate	1.0 mL/min
Detection	UV at approximately 270 nm
Injection Volume	10 µL
Column Temperature	Ambient or controlled (e.g., 30 °C)

Experimental Protocol: HPLC Analysis

- **Standard Preparation:** Prepare a stock solution of **2,4,5-Trifluorobenzylamine** in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards.
- **Sample Preparation:** Dissolve the sample in the mobile phase or a compatible solvent.
- **Analysis:** Inject the standards and samples onto the HPLC system and record the chromatograms.
- **Quantification:** Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from the calibration curve.



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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like **2,4,5-Trifluorobenzylamine**.

Table 3: Representative GC-MS Method Parameters

Parameter	Condition
Column	Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 μ m)
Carrier Gas	Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature	250 $^{\circ}$ C
Oven Program	Start at a low temperature (e.g., 50 $^{\circ}$ C), ramp to a high temperature (e.g., 280 $^{\circ}$ C)
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole or Time-of-Flight (TOF)
Scan Range	50-500 amu

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
- **Separation and Detection:** The compound is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
- **Data Analysis:** The resulting mass spectrum, which is a fingerprint of the molecule, is compared to spectral libraries for identification. The purity can be estimated from the relative peak areas in the chromatogram.

Safety and Handling

2,4,5-Trifluorobenzylamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

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References

- 1. capotchem.cn [capotchem.cn]
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